N-(2,2-dimethoxyethyl)prop-2-enamide

Description

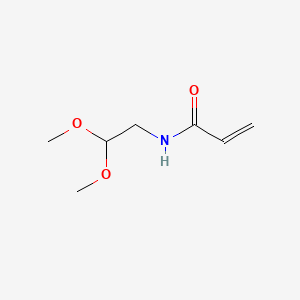

N-(2,2-Dimethoxyethyl)prop-2-enamide (CAS: 49707-23-5) is an acrylamide derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. It is characterized by a 2,2-dimethoxyethyl group attached to the nitrogen of the acrylamide backbone. The compound is typically a colorless to pale yellow oil, sensitive to light, and stored under inert conditions . Its primary application lies in polymer chemistry, particularly as a precursor for synthesizing functionalized acrylamides like dimethoxyethyl acrylamide .

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMYGCUEJWTBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045002 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49707-23-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49707-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

Structural Features : These compounds feature a methyl group on the acrylamide backbone and an aryl-substituted ethyl group (e.g., halogens or methoxy groups on the benzene ring). Examples include N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide .

Synthesis : Synthesized via N-acylation of phenethylamines with methacryloyl chloride, achieving yields >85% .

Applications : Used as templates for molecularly imprinted polymers (MIPs) targeting phenethylamines like tyramine, enabling selective recognition in analytical chemistry .

Key Difference : The absence of a dimethoxyethyl group and presence of aryl substituents enhance π-π interactions in MIPs, unlike the ether-linked dimethoxy group in the target compound .

Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl) Amino-3-Diethylaminopropenamide

Structural Features: Contains cyano and ethoxycarbonyl groups, enabling dual reactivity as a protecting group and heterocyclic precursor . Synthesis: Prepared via sequential reactions of ethyl 2-cyano-3-ethoxycarbonylacrylate with amines, followed by treatment with DMFDEA . Applications: Serves as a versatile intermediate for synthesizing nitrogen-containing heterocycles (e.g., pyridopyrimidinones) in drug discovery . Key Difference: The cyano and ethoxycarbonyl groups confer distinct electronic properties, enabling nucleophilic substitutions absent in the target compound .

Natural Derivatives from Lycium Species

Examples :

- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, CAS: N/A): Isolated from Lycium barbarum roots, this derivative exhibits anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), outperforming the reference drug quercetin .

- (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide: Reported in Lycium yunnanense, it shows similar bioactivity due to phenolic and methoxy substituents . Key Difference: Hydroxyl and methoxy groups on the aromatic rings enhance antioxidant and anti-inflammatory properties, contrasting with the non-phenolic dimethoxyethyl group in the target compound .

N-(2,2-Dimethoxyethyl)-2-methylprop-2-enamide (CAS: 95984-11-5)

Structural Features: A methyl group replaces the hydrogen on the acrylamide’s α-carbon, increasing steric hindrance . Key Difference: The methyl group reduces polymerization reactivity compared to the unsubstituted acrylamide in the target compound .

N-(2-Hydroxyethyl)acrylamide (CAS: 7646-67-5)

Structural Features : A hydroxyethyl group replaces the dimethoxyethyl moiety .

Applications : Widely used in hydrogels and biomedical materials due to hydrophilicity from the hydroxyl group.

Key Difference : The hydroxyl group improves water solubility, whereas the dimethoxyethyl group in the target compound enhances lipophilicity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.